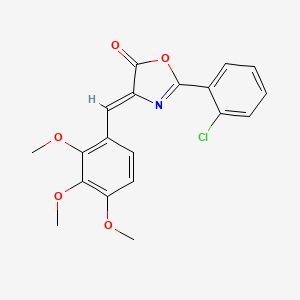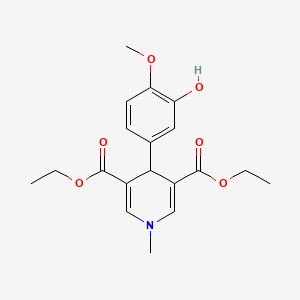
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core and a fluorinated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, followed by the introduction of the fluorinated phenyl group and the pentanamide side chain. Common reagents used in these reactions include acyl chlorides, amines, and fluorinating agents. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds.
Aplicaciones Científicas De Investigación
5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid
- Methyl N-[(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl]-D-alaninate
- (5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid
Uniqueness
What sets 5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE apart from similar compounds is its specific combination of a quinazolinone core with a fluorinated phenyl group and a pentanamide side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H20FN3O3 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-fluoro-4-methylphenyl)pentanamide |
InChI |
InChI=1S/C20H20FN3O3/c1-13-9-10-14(12-16(13)21)22-18(25)8-4-5-11-24-19(26)15-6-2-3-7-17(15)23-20(24)27/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,25)(H,23,27) |
Clave InChI |
QXQLHURVGBRBHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11221146.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11221151.png)
![N~8~-(3,4-dimethoxyphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11221164.png)



![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11221193.png)
![Methyl 4-[5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B11221209.png)
![1-hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B11221215.png)
![N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221227.png)
![6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]hexanamide](/img/structure/B11221228.png)
![4-(4-methylpiperazin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11221234.png)
![3-hydroxy-1-(3-methylphenyl)-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11221235.png)
